molecular formula C28H32O14 B1206862 Isoswertisin 2''-rhamnoside CAS No. 64821-00-7

Isoswertisin 2''-rhamnoside

Cat. No. B1206862
CAS RN: 64821-00-7
M. Wt: 592.5 g/mol
InChI Key: HFUYHHROXLKXRR-WBXLRLGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-methylvitexin 2''-O-alpha-L-rhamnoside is a derivative of vitexin having a alpha-L-rhamnosyl residue attached at the 2''-position of the glucitol moiety and a methyl group attached at the O-7 position of the chromene. It is a dihydroxyflavone, a monomethoxyflavone, a disaccharide derivative and a C-glycosyl compound. It derives from a vitexin. It is a conjugate acid of a 7-O-methylvitexin 2''-O-alpha-L-rhamnoside(1-).

Scientific Research Applications

Phytochemical Investigations

Isoswertisin 2-rhamnoside has been identified in various plants during phytochemical investigations. For instance, it was found in the leaves and stems of Peperomia obtusifolia, a member of the Piperaceae family, along with other compounds. These flavones displayed weak antifungal activity against Cladosporium cladosporioides and C. sphaerospermum (Mota et al., 2011).

Solution Conformations and Absolute Configuration

The combination of experimental and theoretical Raman optical activity data for isoswertisin-4′-methyl-ether-2′′α-L-rhamnoside, a related compound, has provided detailed information about its conformational preferences in aqueous solution and the absolute configuration of the glycosidic linkage. This underscores the importance of explicit solvation in accurate predictions of the conformational ensemble and vibrational optical activity properties of natural products (Calisto et al., 2017).

Presence in Avena Sativa and Antioxidant Properties

Isoswertisin 2-rhamnoside was also found in Avena sativa leaves, stems, and inflorescences. This research contributes to understanding the chemical composition of this plant and its potential benefits. Additionally, C-glycosylflavonoids like isoswertisin 2-rhamnoside have demonstrated significant antioxidant and urease inhibitory activities, as observed in studies involving Celtis africana (Chopin et al., 1977; Perveen et al., 2011).

Absorption and Bioavailability Studies

In studies focusing on the absorption properties of flavonoids, including isoswertisin, it was found that compounds with certain structural features (e.g., 7-OCH3) are absorbed passively. These studies are crucial in understanding the bioavailability and potential therapeutic effects of these compounds (Liu et al., 2015).

Pharmacological Effects

The pharmacological effects of C-glycoside flavones, including isoswertisin 2-rhamnoside, have been reviewed, particularly focusing on compounds extracted from the leaves of Belamcanda chinensis. These studies provide insights into the potential medicinal applications of these compounds (Deng, 2010).

properties

CAS RN

64821-00-7

Product Name

Isoswertisin 2''-rhamnoside

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C28H32O14/c1-10-20(33)22(35)24(37)28(39-10)42-27-23(36)21(34)17(9-29)41-26(27)19-16(38-2)8-14(32)18-13(31)7-15(40-25(18)19)11-3-5-12(30)6-4-11/h3-8,10,17,20-24,26-30,32-37H,9H2,1-2H3/t10-,17+,20-,21+,22+,23-,24+,26-,27+,28-/m0/s1

InChI Key

HFUYHHROXLKXRR-WBXLRLGPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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